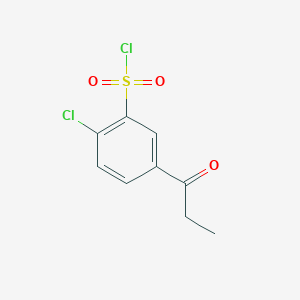

2-Chloro-5-propanoylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-5-propanoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3S/c1-2-8(12)6-3-4-7(10)9(5-6)15(11,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVSAACJSZOWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Benzene Derivatives

A widely used industrial method for preparing sulfonyl chlorides involves the reaction of benzene or substituted benzene with chlorosulfonic acid (ClSO3H) under controlled temperature conditions.

According to a patented method for benzene sulfonyl chloride derivatives, chlorosulfonic acid is added to a sulfonation reactor, followed by dropwise addition of benzene or substituted benzene at a mass ratio of approximately 3:1 (chlorosulfonic acid to benzene), maintaining the temperature below 60°C to control reaction rate and selectivity.

The process yields sulfonated products with high purity (up to 99.5% for benzene sulfonyl chloride), and the hydrogen chloride gas generated is absorbed and recycled as hydrochloric acid.

The sulfonation step can be summarized as:

| Reagent | Amount (kg) | Conditions | Purpose |

|---|---|---|---|

| Chlorosulfonic acid | 2160 | <60°C, 1 hour incubation | Introduce sulfonyl chloride |

| Benzene (or substituted) | 680 | Dropwise addition | Aromatic substrate |

Hydrolysis and Neutralization

After sulfonation, the mixture undergoes hydrolysis by adding water (mass ratio water:benzene = 1:3 to 1:4) at temperatures below 60°C, stirring for 30 minutes, followed by phase separation to remove sulfuric acid layers.

The organic layer is neutralized with caustic soda (NaOH) solution to pH neutrality, separating aqueous layers and preparing the organic phase for further purification.

Friedel-Crafts Acylation for Propanoyl Group Introduction

The propanoyl group is introduced generally via Friedel-Crafts acylation using propanoyl chloride (CH3CH2COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reaction conditions typically involve stirring the aromatic sulfonyl chloride derivative with propanoyl chloride in the presence of AlCl3 under anhydrous conditions at low to moderate temperatures (0-50°C) to avoid decomposition of sensitive groups.

This step selectively acylates the aromatic ring at the 5-position relative to the sulfonyl chloride group due to directing effects.

Representative Reaction Scheme

| Step | Reagents/Conditions | Product Formed |

|---|---|---|

| 1. Chlorosulfonation | Chlorosulfonic acid + substituted benzene, <60°C | Aromatic sulfonyl chloride intermediate |

| 2. Hydrolysis | Water added, stirring, phase separation | Sulfonyl chloride intermediate, aqueous acid separated |

| 3. Neutralization | NaOH solution to neutralize organic layer | Neutralized organic phase |

| 4. Friedel-Crafts acylation | Propanoyl chloride + AlCl3, anhydrous, 0-50°C | 2-chloro-5-propanoylbenzene-1-sulfonyl chloride |

| 5. Chlorination (if needed) | Cl2 or sulfuryl chloride, selective conditions | Introduction of 2-chloro substituent |

Data and Yield Information

| Parameter | Value/Condition | Notes |

|---|---|---|

| Sulfonation temperature | <60°C | To control side reactions |

| Mass ratio (chlorosulfonic acid:benzene) | 3:1 to 3.2:1 | Optimized for yield and purity |

| Hydrolysis water:benzene ratio | 1:3 to 1:4 | Ensures effective phase separation |

| Neutralization pH | ~7 (neutral) | Prevents decomposition of sulfonyl chloride |

| Friedel-Crafts acylation temp | 0-50°C | Protects functional groups |

| Final product purity | ~99.5% | By vacuum distillation and recrystallization |

| Yield | ~75% | Overall yield from benzene sulfonyl chloride step |

Research Findings and Optimization Notes

The sulfonation and hydrolysis steps are crucial for obtaining high-purity sulfonyl chloride intermediates. Controlling temperature and reagent ratios minimizes side reactions and decomposition.

Neutralization must be carefully controlled to avoid hydrolysis of sulfonyl chloride to sulfonic acid.

Friedel-Crafts acylation conditions must be optimized to prevent over-acylation or sulfonyl chloride hydrolysis. Use of anhydrous solvents and slow addition of reagents improves selectivity.

Selective chlorination at the 2-position may require diazotization of an amino precursor followed by Sandmeyer-type chlorination for high regioselectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-Chloro-5-propanoylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include primary and secondary amines, which lead to the formation of sulfonamide derivatives.

Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under specific conditions.

Coupling Reactions: It can also be used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield a sulfonamide, while a coupling reaction with a boronic acid would produce a biaryl compound.

Scientific Research Applications

2-Chloro-5-propanoylbenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

Biology: In biological research, it can be used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then be further functionalized.

Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Mechanism of Action

The mechanism by which 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Analogues and Substituent Effects

Key structural analogues include:

- 2-Chloro-5-cyanobenzene-1-sulfonyl chloride (CAS 942199-56-6): Replaces the propanoyl group with a cyano (-CN) group at position 5 .

- 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride (CID 16792033): Substitutes propanoyl with a diethylsulfamoyl (-SO2N(Et)2) group at position 5 .

- 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Features fluorine at position 2 and cyano at position 5 .

- 2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride : Replaces chlorine at position 2 with an oxazole heterocycle .

Reactivity Comparison

- Electron-Withdrawing Effects: The cyano group in 2-Chloro-5-cyanobenzene-1-sulfonyl chloride exerts a stronger electron-withdrawing effect than the propanoyl group, increasing the sulfonyl chloride’s electrophilicity and reactivity toward nucleophiles . The diethylsulfamoyl group introduces moderate electron withdrawal but significant steric hindrance, reducing reactivity compared to the target compound . Fluorine at position 2 (in 5-Cyano-2-fluorobenzene-1-sulfonyl chloride) enhances electrophilicity slightly more than chlorine due to its higher electronegativity, though its smaller size may limit resonance stabilization .

- Steric Effects: The propanoyl group in the target compound offers moderate steric bulk, balancing reactivity and stability. The diethylsulfamoyl group () creates substantial steric hindrance, slowing nucleophilic attacks .

Physical and Chemical Properties

Biological Activity

2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative with significant potential in medicinal chemistry. This compound exhibits various biological activities, making it a subject of interest in drug development and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10ClO3S

- Molecular Weight : 239.7 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

Studies have shown that compounds with sulfonyl chloride functionalities can induce apoptosis in cancer cells. The specific mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory effects, possibly through the modulation of cytokine production and inflammatory mediators.

The biological activity of this compound is primarily attributed to its reactivity as a sulfonyl chloride. Upon interaction with nucleophiles, it can form stable covalent bonds with proteins and other biomolecules, leading to modulation of biological pathways. The following table summarizes the proposed mechanisms:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Covalent modification of active site residues in enzymes, inhibiting their function. |

| Protein Interaction | Formation of adducts with proteins, altering their structure and function. |

| Cytokine Modulation | Influence on cytokine signaling pathways, potentially reducing inflammation and immune response. |

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound showed significant inhibition zones, suggesting strong antimicrobial activity .

- Cancer Cell Line Testing : In vitro studies using cancer cell lines demonstrated that treatment with sulfonyl chlorides resulted in reduced cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways .

- Inflammation Model : An animal model of inflammation showed that administration of sulfonyl chlorides led to a significant reduction in inflammatory markers, indicating potential therapeutic effects in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-5-propanoylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation and subsequent chlorination. A typical approach involves reacting the precursor benzene derivative (e.g., 5-propanoylbenzene-1-sulfonic acid) with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂]. Catalysts such as DMF or N-methylacetamide are often used to enhance reactivity. For example, heating the precursor with SOCl₂ in dichloromethane at 50°C for 4–12 hours yields the sulfonyl chloride, with purification via water washing and filtration . Temperature control (0–50°C) and solvent choice (e.g., benzene vs. dichloromethane) critically affect reaction efficiency and product stability .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify sulfonyl and propanoyl group positions. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity. For example, NMR signals near δ 8.5 ppm (aromatic protons) and δ 2.5–3.0 ppm (propanoyl methyl groups) are diagnostic . Purity >95% is achievable via recrystallization from non-polar solvents like hexane .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) in airtight, amber-glass containers at –20°C. Use desiccants like silica gel to minimize moisture ingress. For handling, work in a glovebox or under dry nitrogen flow. Decomposition can be monitored via FT-IR by observing the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The electrophilic sulfur atom in the sulfonyl chloride group facilitates nucleophilic attack. Density Functional Theory (DFT) studies suggest that electron-withdrawing substituents (e.g., the propanoyl group at position 5) polarize the S–Cl bond, enhancing reactivity. For example, in amidation reactions, the chloride leaving group is displaced by amines, forming sulfonamides. Kinetic studies using stopped-flow spectrophotometry can quantify reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in multi-step syntheses?

- Methodological Answer : The chloro group at position 2 and propanoyl group at position 5 create steric hindrance, directing electrophilic attacks to the less hindered para position. Electron-withdrawing groups (e.g., propanoyl) deactivate the ring, requiring harsher conditions for further functionalization. Computational modeling (e.g., Molecular Orbital Theory) can predict regioselectivity, validated experimentally via competitive reaction studies with isotopic labeling .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during derivatization?

- Methodological Answer : Use aprotic solvents (e.g., THF, DMF) and low temperatures (0–10°C) to suppress hydrolysis. Adding scavengers like molecular sieves or triethylamine can sequester liberated HCl, preventing acid-catalyzed dimerization. For example, in Suzuki-Miyaura couplings, palladium catalysts and aryl boronic esters minimize undesired side reactions. Reaction progress can be monitored in situ via Raman spectroscopy to detect intermediate species .

Data Contradictions and Resolutions

- Synthesis Yield Variability : reports conflicting yields for SOCl₂ vs. (COCl)₂ methods. This may arise from differences in precursor solubility or catalyst efficiency. Researchers should optimize solvent (polar vs. non-polar) and catalyst loading via Design of Experiments (DoE) .

- Stability in Storage : While recommends –20°C storage, suggests room temperature is sufficient if moisture-free. This discrepancy highlights the need for stability studies using Accelerated Rate Calorimetry (ARC) to determine safe storage thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.